Product packaging for 5,5'-Oxybis(2-aminophenol)(Cat. No.:CAS No. 20817-05-4)

5,5'-Oxybis(2-aminophenol)

Cat. No.: B1629204
CAS No.: 20817-05-4
M. Wt: 232.23 g/mol
InChI Key: FFXSDAGPJYALFE-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Diamines in Contemporary Chemistry

Aromatic diamines are a cornerstone of modern polymer chemistry, serving as essential building blocks for a wide array of high-performance polymers. acs.org These compounds, characterized by the presence of two amine functional groups attached to an aromatic ring system, are pivotal in the synthesis of polymers such as polyimides and polyamides. acs.org The inherent rigidity of the aromatic structures imparts exceptional thermal and oxidative stability to the resulting polymers, while the diamine functionality allows for the formation of strong, durable polymer chains through polycondensation reactions. acs.orgmedcraveebooks.com

The versatility of aromatic diamines allows for the fine-tuning of polymer properties. By modifying the structure of the diamine monomer, researchers can influence characteristics such as solubility, processability, and mechanical strength in the final polymer. acs.org This has led to the development of specialized polymers for demanding applications in the aerospace, electronics, and medical fields. ontosight.ai The ability to create polymers with high glass transition temperatures, excellent solvent resistance, and robust mechanical properties is a direct result of the unique chemical architecture of aromatic diamine monomers. acs.org Furthermore, the introduction of different linking groups between the aromatic rings, such as ether linkages, can enhance properties like impact resistance. acs.org

Structural Framework of 5,5'-Oxybis(2-aminophenol) within the Phenol-Amine Class

5,5'-Oxybis(2-aminophenol) is a distinct member of the phenol-amine class of compounds, possessing a unique molecular architecture that dictates its chemical behavior. nih.gov Its structure consists of two 2-aminophenol (B121084) units linked by an oxygen atom (an ether bridge) at the 5 and 5' positions. nih.gov This arrangement places an amino group (-NH2) and a hydroxyl group (-OH) ortho to each other on each of the two phenyl rings.

The key structural features of 5,5'-Oxybis(2-aminophenol) are:

Two Phenol (B47542) Groups: The presence of hydroxyl groups directly attached to the aromatic rings classifies it as a phenol. These groups are crucial for its reactivity and potential to form polymers.

Two Amino Groups: The primary amine groups are responsible for its basic character and are key reaction sites for polymerization, particularly in the formation of polyamides and polyimides.

Ether Linkage: The oxygen bridge connecting the two phenyl rings provides a degree of conformational flexibility to the molecule, which can influence the properties of polymers derived from it.

This combination of functional groups within a bis-aromatic framework makes 5,5'-Oxybis(2-aminophenol) a valuable monomer in the synthesis of advanced materials. The relative positions of the amine and hydroxyl groups facilitate specific cyclization reactions, leading to the formation of thermally stable heterocyclic polymers like polybenzoxazoles (PBOs).

Historical Development and Evolution of Research on Bis(aminophenols)

Research into bis(aminophenol) compounds is intrinsically linked to the broader historical development of high-performance polymers. The quest for materials that could withstand extreme temperatures and harsh chemical environments, particularly for aerospace and military applications, drove much of the early research in this area.

The synthesis of aromatic diamines containing ether linkages was a significant step, as these monomers were found to impart improved impact properties and high glass transition temperatures to polymers. acs.org A key synthetic route developed involved a nucleophilic displacement reaction in an aprotic solvent, reacting the alkali metal salt of a bisphenol or p-aminophenol with an activated aromatic halide. acs.org This methodology enabled the creation of a variety of novel aromatic diamines with ordered sequences of rigid and flexible units. acs.org

The focus on bis(o-aminophenol)s, a specific subset of bis(aminophenols) where the amino and hydroxyl groups are adjacent, intensified with the recognition of their potential as precursors to poly(o-hydroxyamide)s (PHAs). acs.org These PHAs, in turn, serve as precursors to polybenzoxazoles (PBOs), a class of polymers renowned for their exceptional thermal stability. acs.org The development of chlorine-free synthetic methods for preparing PHAs from aromatic dicarboxylic active diesters and bis(o-aminophenols) was a crucial advancement for their application in microelectronics, where chloride ion contamination is a significant concern. acs.org

More recent research has explored the synthesis of optically active bis(aminophenols) and their coordination complexes with various metals, opening up new possibilities in areas like asymmetric catalysis and materials with unique optical properties. rsc.org The synthesis of bis-heterocyclic compounds from aminophenols has also been an active area of investigation, with potential applications in medicinal chemistry. jgpt.co.inresearchgate.net

Scope and Research Trajectories for 5,5'-Oxybis(2-aminophenol)

The primary research trajectory for 5,5'-Oxybis(2-aminophenol) is centered on its use as a monomer for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). The ortho-disposed amino and hydroxyl groups are perfectly positioned to undergo a polycondensation reaction with a dicarboxylic acid derivative, followed by a thermal cyclodehydration to form the rigid, stable benzoxazole (B165842) ring system.

Future research is likely to focus on several key areas:

Novel Polymer Architectures: The exploration of new copolymers and blends incorporating 5,5'-Oxybis(2-aminophenol) to achieve a desired balance of properties such as processability, thermal stability, and mechanical strength. This could involve reacting it with other novel diamines or diacids.

Process Optimization: Developing more efficient and environmentally friendly methods for the polymerization of 5,5'-Oxybis(2-aminophenol). This includes exploring new catalysts and solvent systems to achieve higher molecular weight polymers under milder reaction conditions.

Functional Materials: Investigating the potential of polymers derived from 5,5'-Oxybis(2-aminophenol) in advanced applications beyond structural components. This could include their use in membranes for gas separation, low-dielectric constant materials for microelectronics, or as components in composite materials. ontosight.ai

Structure-Property Relationship Studies: Detailed computational and experimental studies to better understand how the specific structure of 5,5'-Oxybis(2-aminophenol), particularly the ether linkage, influences the macroscopic properties of the resulting polymers. This knowledge is crucial for the rational design of new materials with tailored characteristics.

Data on 5,5'-Oxybis(2-aminophenol)

PropertyValueSource
IUPAC Name 2-amino-5-(4-amino-3-hydroxyphenoxy)phenol nih.gov
CAS Number 20817-05-4 nih.govchemsrc.comhoweipharm.comchemicalbook.com
Molecular Formula C12H12N2O3 nih.govhoweipharm.comcymitquimica.com
Molecular Weight 232.23 g/mol nih.govcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B1629204 5,5'-Oxybis(2-aminophenol) CAS No. 20817-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(4-amino-3-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXSDAGPJYALFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619300
Record name 3,3'-Oxybis(6-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20817-05-4
Record name 3,3'-Oxybis(6-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 5,5 Oxybis 2 Aminophenol Production

Direct Coupling Strategies for Ether Linkage Formation

The direct formation of the diaryl ether bond in 5,5'-Oxybis(2-aminophenol) from 2-aminophenol (B121084) is a challenging synthetic endeavor. This approach hinges on the intermolecular coupling of two 2-aminophenol molecules.

Oxidative Coupling Reactions of 2-Aminophenol

Oxidative coupling represents a potential direct route to form a linkage between two 2-aminophenol molecules. However, research indicates that this pathway is dominated by a competing intramolecular reaction. The enzymatic or chemical oxidation of 2-aminophenol does not typically yield the desired diaryl ether. Instead, it leads to the formation of 2-amino-3H-phenoxazine-3-one. researchgate.net This process is catalyzed by the copper-containing enzyme phenoxazinone synthase and is a key step in the biosynthesis of the antibiotic actinomycin. nih.govresearchgate.net

The mechanism for this transformation involves a complex 6-electron oxidation. nih.gov It is proposed to proceed through a quinone imine intermediate, which is subsequently trapped by a second molecule of 2-aminophenol. nih.govresearchgate.net This is followed by further oxidation and a second conjugate addition, which ultimately leads to the thermodynamically stable, cyclized phenoxazinone structure rather than the intermolecular ether-linked product. nih.gov Studies using substituted 2-aminophenols designed to block the reaction at various stages have provided evidence for this mechanistic pathway, consistently showing a preference for intramolecular cyclization over intermolecular ether formation. nih.gov

Catalytic Systems in Direct Coupling Synthesis (e.g., cobalt(II) tetra-(p-sulfophenyl)porphyrin)

Catalytic systems involving metalloporphyrins have been extensively studied for oxidative coupling reactions. Cobalt(II) porphyrins, such as Co(II) meso-tetra(4-methoxyphenyl)porphine, are effective catalysts for the aerobic oxidative coupling of various phenols. tcichemicals.comtcichemicals.comfrontierspecialtychemicals.com These reactions, however, typically result in the formation of C-C bonds to produce biaryl compounds, not the C-O-C ether linkage required for 5,5'-Oxybis(2-aminophenol). researchgate.netnih.gov

The reaction is generally carried out under mild conditions using molecular oxygen as the terminal oxidant. tcichemicals.com While a range of substituted phenols can be coupled using these cobalt-porphyrin systems, the specific application of catalysts like cobalt(II) tetra-(p-sulfophenyl)porphyrin for the direct synthesis of 5,5'-Oxybis(2-aminophenol) via ether linkage formation is not prominently documented in scientific literature, suggesting that this route is either not viable or underexplored. The prevailing outcome for phenol (B47542) coupling with these catalysts remains C-C bond formation.

Table 1: Research Findings on Cobalt-Porphyrin Catalyzed Oxidative Coupling of Phenols
Catalyst SystemSubstratePrimary Product TypeBond FormedReference
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II)Various PhenolsBiaryl CompoundsC-C tcichemicals.comtcichemicals.com
Cobalt(II) PorphyrinsPhenolsBiaryl CompoundsC-C researchgate.netnih.gov
T(p-OMe)PPCoPhenolsBiaryl CompoundsC-C frontierspecialtychemicals.com

Condensation-Based Synthetic Routes

Condensation reactions provide an alternative paradigm for constructing the 5,5'-Oxybis(2-aminophenol) molecule. These methods typically involve the formation of the ether bond by eliminating a small molecule like water or a salt.

Acid-Catalyzed Condensation Techniques

Acid-catalyzed condensation of phenols can, in principle, lead to the formation of diaryl ethers. wikipedia.org However, for substrates like 2-aminophenol, this route is significantly hampered by competing intramolecular reactions. The presence of both a hydroxyl and an amino group on the same ring facilitates acid-catalyzed intramolecular cyclization. For instance, the reaction of o-aminophenols with various reagents under acidic conditions readily yields benzoxazole (B165842) derivatives. organic-chemistry.orgresearchgate.net This competing pathway is often more kinetically and thermodynamically favorable than the desired intermolecular self-condensation to form the ether linkage, making this approach synthetically challenging for producing 5,5'-Oxybis(2-aminophenol).

Base-Catalyzed Condensation Techniques

Base-catalyzed methods are a cornerstone of ether synthesis. The Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with an alkyl halide, is a classic example. wikipedia.org However, this method is not suitable for producing bis-aryl ethers because aryl halides are generally unreactive towards nucleophilic substitution. wikipedia.org

For diaryl ether synthesis, the most relevant base-assisted method is the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide salt) with an aryl halide, typically at elevated temperatures. beilstein-journals.orgrsc.org The reaction requires a base, such as potassium carbonate or cesium carbonate, and a copper catalyst, often in the form of copper powder, copper(I) oxide, or copper(I) iodide. rsc.orgorganic-chemistry.org The development of various ligands has allowed the reaction to proceed under milder conditions and with improved yields. beilstein-journals.orgorganic-chemistry.org This Ullmann-type reaction represents a viable, albeit indirect, condensation strategy for forming the core diaryl ether structure of the target molecule by coupling appropriate precursors.

Table 2: Examples of Conditions for Ullmann Diaryl Ether Synthesis
Copper SourceBaseLigand/AdditiveSolventKey FeaturesReference
Copper(I) oxide (Cu₂O)Cesium carbonate (Cs₂CO₃)Salicylaldoxime, DimethylglyoximeAcetonitrileMild conditions, tolerates sterically hindered partners. organic-chemistry.org
Copper(I) iodide (CuI)Potassium phosphate (B84403) (K₃PO₄)N,N-DimethylglycineAcetonitrileEffective for electron-rich aryl bromides at lower temperatures. beilstein-journals.org
(±)-diol L3-CuI complexPotassium carbonate (K₂CO₃)(±)-1,1'-Binaphthyl-2,2'-diol derived ligandTolueneVery mild conditions, effective for aryl bromides and iodides. acs.org
Copper(I) iodide (CuI)Potassium carbonate (K₂CO₃)Iron(III) acetylacetonate (B107027) (Fe(acac)₃)DMSOEfficient and economic system. organic-chemistry.org

Precursor Synthesis and Reactivity in 5,5'-Oxybis(2-aminophenol) Formation

The most strategically robust methods for synthesizing 5,5'-Oxybis(2-aminophenol) involve the formation of the diaryl ether backbone as a key precursor, followed by functional group interconversions. This approach circumvents the challenges associated with direct coupling and condensation of 2-aminophenol itself.

A primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond. researchgate.net In this route, an aryl halide activated by strongly electron-withdrawing groups (such as nitro groups) reacts with a phenoxide. For example, a nitrophenoxide can be reacted with a dinitro-activated aryl halide to construct a precursor like 5,5'-oxybis(2-nitrophenol). The electron-withdrawing nitro groups facilitate the substitution reaction. fishersci.fi Once the dinitro diaryl ether precursor is synthesized, the final step is the reduction of the two nitro groups to the corresponding amino groups. This can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction.

An alternative precursor strategy involves protecting the existing functional groups of 2-aminophenol before attempting to form the ether linkage. For example, 2-aminophenol can be converted to benzoxazolone through a cyclocondensation reaction with urea. researchgate.netgoogle.com This protects both the amine and hydroxyl functionalities. The protected intermediate could then potentially undergo a coupling reaction, followed by hydrolysis of the protective group to regenerate the aminophenol structure. This principle of protection, reaction, and deprotection is a common tactic in complex organic synthesis. The synthesis of 2-amino-5-nitrophenol, for instance, can be achieved by nitrating the benzoxazolone intermediate, followed by alkaline hydrolysis to open the ring and yield the desired product. researchgate.netgoogle.com

Chemical Transformations of 2-Aminophenol

2-Aminophenol is a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecules. researchgate.netkajay-remedies.com Its dual amino and hydroxyl functional groups allow for diverse chemical modifications. researchgate.net While a direct, single-step transformation of 2-aminophenol into 5,5'-Oxybis(2-aminophenol) is not commonly documented, the synthesis of analogous diaryl ether diamines suggests that the formation of the central ether linkage is a key strategic step. This is typically achieved through nucleophilic aromatic substitution reactions.

One plausible synthetic pathway involves a multi-step sequence. A common strategy for forming diaryl ethers is the Ullmann condensation or a similar copper-catalyzed or palladium-catalyzed coupling reaction. However, the presence of the reactive amino group in 2-aminophenol necessitates protection to prevent undesired side reactions.

A representative synthetic approach could be conceptualized as follows:

Protection of the Amino Group: The amino group of 2-aminophenol is first protected, for instance, through acetylation to form N-(2-hydroxyphenyl)acetamide. This prevents the amine from interfering in the subsequent ether formation step.

Ether Linkage Formation: The ether linkage can be formed by reacting a suitably modified 2-aminophenol derivative. For instance, the synthesis of similar ether-ketone diamines involves the nucleophilic substitution reaction of a phenoxide with an activated aryl halide (e.g., a fluorinated or chlorinated nitrobenzene) in the presence of a base like potassium carbonate. researchgate.net For 5,5'-Oxybis(2-aminophenol), this could involve the coupling of two protected 2-aminophenol units, where one acts as a nucleophile (phenoxide) and the other has a leaving group at the 5-position. A more common approach involves reacting a dihydroxy compound with a nitro-aryl halide followed by reduction.

Deprotection: Following the successful formation of the diaryl ether backbone, the protecting groups on the amino functions are removed to yield the final 5,5'-Oxybis(2-aminophenol) product.

Research into the synthesis of related polyimides and other high-performance polymers often utilizes ether-linked diamines. researchgate.netresearchgate.net The synthesis of 4,4'-Bis(4-aminophenoxy)benzophenone, for example, is achieved through the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene (B41953) with 4,4'-dihydroxybenzophenone, followed by a catalytic reduction step. researchgate.net This highlights a general strategy of forming a nitro-substituted diaryl ether first, which is then reduced to the diamine. Applying this logic, a potential synthesis for 5,5'-Oxybis(2-aminophenol) could start from a nitrophenol derivative.

The table below outlines various catalytic systems and reaction types involving 2-aminophenol, illustrating its versatility as a precursor in forming complex molecules.

Reaction TypeCatalyst/ReagentsSubstrate(s)Product TypeRef
Benzoxazole SynthesisPolyphosphoric Acid (PPA)2-Aminophenol, Aromatic AldehydesBenzoxazole Derivatives rsc.org
Benzoxazole SynthesisTiO₂–ZrO₂2-Aminophenol, Aromatic Aldehydes2-Aryl Benzoxazole rsc.org
Benzoxazole-2-thiol SynthesisCuSO₄, Ultrasonic Irradiation2-Aminophenol, Potassium Isopropyl XanthateBenzoxazole-2-thiol orgchemres.org
N-ArylationCuI2-AminophenolN-arylated 2-aminophenol nih.gov
AcetylationImmobilized Lipase (Novozym 435)2-Aminophenol, Vinyl AcetateN-acetyl-2-aminophenol acs.org

This table is generated based on available data for reactions involving 2-aminophenol as a precursor.

Industrial Scale Preparation Considerations for Precursors

2-Aminophenol is manufactured industrially primarily through the catalytic hydrogenation of its corresponding nitroaromatic precursor, o-nitrophenol. wikipedia.org This reduction can also be carried out using iron powder in an acidic medium. chemicalbook.com Alternative methods include the reduction of o-nitrochlorobenzene, which first undergoes hydrolysis to o-nitrophenol before reduction. chemicalbook.com

Several methods for the industrial synthesis of 2-aminophenol have been developed, each with its own set of advantages and challenges, particularly concerning efficiency and environmental pollution. chemicalbook.com

Key Industrial Synthesis Routes for 2-Aminophenol:

Hydrogenation Reduction: This is a widely used method involving the catalytic hydrogenation of o-nitrophenol. It is generally considered a cleaner process compared to older methods.

Iron Powder Reduction: A traditional method that uses o-nitrochlorobenzene as a starting material. It involves hydrolysis followed by reduction with iron powder. A significant drawback of this process is the generation of large amounts of iron sludge, which complicates product isolation and presents a serious waste disposal problem. chemicalbook.com

Sodium Sulfide (B99878) Reduction: This method can also be employed for the reduction. However, it often results in lower yields and produces wastewater with high concentrations of chloride ions, causing significant environmental pollution. chemicalbook.com

A patented method aims to improve the process by using o-nitrochlorobenzene, which is hydrolyzed with sodium hydroxide, and then reduced with sodium hydrosulfide. This process includes steps for recycling hydrogen sulfide and recovering sodium sulfate, aiming to minimize waste. chemicalbook.com The wastewater from this process, which contains chloride ions, can be treated with limestone to precipitate calcium chloride, allowing the water to be recycled after further purification. chemicalbook.com

The table below summarizes the primary industrial methods for 2-aminophenol production.

MethodRaw Material(s)Key ReagentsAdvantagesDisadvantagesRef
Hydrogenation Reductiono-NitrophenolH₂, CatalystCleaner process, high efficiencyRequires specialized high-pressure equipment wikipedia.org
Iron Powder Reductiono-NitrochlorobenzeneIron Powder, AcidEstablished technologyHigh pollution (iron sludge), lower yield chemicalbook.com
Sodium Sulfide Reductiono-NitrophenolSodium Sulfide-Low yield, wastewater pollution (chlorides) chemicalbook.com
Improved Sulfide Reductiono-NitrochlorobenzeneNaOH, Sodium HydrosulfideIncludes recycling of some reagentsComplex process chemicalbook.com

This table is generated based on descriptions of industrial synthesis methods for 2-aminophenol.

The selection of a specific industrial route depends on a balance of factors including raw material cost, energy consumption, desired product purity, and increasingly, the stringency of environmental regulations governing waste disposal.

Chemical Reactivity and Mechanistic Investigations of 5,5 Oxybis 2 Aminophenol

Oxidative Transformations and Quinonoid Structure Formation

The presence of both amino and hydroxyl groups on the aromatic rings makes 5,5'-Oxybis(2-aminophenol) susceptible to oxidative transformations. This reactivity is analogous to that of simpler aminophenols, which are known to undergo oxidation to form quinonoid structures. These transformations are fundamental to the synthesis of various polymers and dyes.

While specific mechanistic studies on the oxidation of 5,5'-Oxybis(2-aminophenol) are not extensively detailed in the available literature, the mechanism can be inferred from studies on the oxidation of o-aminophenol. The oxidation process is believed to proceed through the formation of radical intermediates.

The initial step likely involves the removal of a hydrogen atom from either the amino or the hydroxyl group to form a radical species. The subsequent steps can involve radical-radical coupling and further oxidation to yield quinonoid structures. In the context of polymerization, these reactive intermediates can undergo coupling reactions to form larger oligomeric and polymeric chains.

For instance, the electrochemical oxidation of o-aminophenol is known to produce poly(o-aminophenol), a ladder polymer with phenoxazine (B87303) repeating units. researchgate.net This process involves the initial formation of a radical cation, followed by dimerization and subsequent intramolecular cyclization and oxidation. A similar pathway can be envisioned for 5,5'-Oxybis(2-aminophenol), potentially leading to crosslinked or network polymer structures due to the presence of two reactive aminophenol units.

The oxidation can lead to the formation of both benzenoid and quinoid units within the resulting polymer chain. researchgate.net Spectroscopic studies on poly(o-aminophenol) have identified vibrational bands corresponding to both of these structural forms, with the relative intensity of these bands changing upon oxidation as benzenoid units are converted into quinoid units. researchgate.net

The choice of oxidizing agent plays a crucial role in directing the reaction pathway and determining the final product of the oxidation of 5,5'-Oxybis(2-aminophenol). Different oxidizing agents can lead to different reactive intermediates and, consequently, different product distributions.

Chemical Oxidizing Agents: A variety of chemical oxidizing agents can be employed for the oxidation of aminophenols. For instance, copper(II) complexes have been shown to catalyze the air oxidation of o-aminophenol. rsc.org This process involves the reduction of Cu(II) to Cu(I) by the aminophenol, followed by re-oxidation of the copper species by air, facilitating the continuous formation of the oxidized organic product. rsc.org Such catalytic systems could potentially be used for the controlled oxidation or oxidative polymerization of 5,5'-Oxybis(2-aminophenol).

Electrochemical Oxidation: Electrochemical methods offer a high degree of control over the oxidation process. By controlling the applied potential, it is possible to selectively generate specific radical intermediates and control the rate of polymerization. The electropolymerization of o-aminophenol has been studied using various techniques, including cyclic voltammetry and in situ spectroscopy, to elucidate the mechanism of polymer formation and the structure of the resulting polymer. researchgate.net These techniques could be applied to study the electrochemical behavior of 5,5'-Oxybis(2-aminophenol) and to synthesize novel electroactive materials.

Oxidizing Agent/MethodProposed Role in Reaction PathwayPotential Products
Copper(II) Complexes Catalytic air oxidation, facilitating the formation of radical intermediates. rsc.orgOxidized dimers, oligomers, or polymers.
Electrochemical Oxidation Direct electron transfer at an electrode surface to form radical cations, initiating polymerization. researchgate.netElectroactive polymers with quinonoid structures.

Nucleophilic Substitution Reactions Involving Amine Functionalities

The primary amine groups in 5,5'-Oxybis(2-aminophenol) are nucleophilic and can readily participate in substitution reactions with a variety of electrophiles. This reactivity is fundamental to the use of this compound as a monomer in the synthesis of high-performance polymers.

The reaction of the amine groups of 5,5'-Oxybis(2-aminophenol) with electrophiles, such as acyl chlorides, is a key step in the formation of poly(o-hydroxyamide)s (PHAs). This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Selectivity is a crucial aspect of these reactions. In principle, both the amine and the hydroxyl groups could react with an acyl chloride. However, under typical low-temperature solution polycondensation conditions, the amine group is significantly more nucleophilic than the hydroxyl group, leading to the selective formation of the amide linkage. This chemoselectivity is essential for the synthesis of well-defined PHA precursors for polybenzoxazoles. Studies on the selective acylation of aminophenols have demonstrated that N-acylation is favored under specific conditions. google.com

The nucleophilic nature of the amine groups in 5,5'-Oxybis(2-aminophenol) allows for the synthesis of a wide range of substituted derivatives beyond polymerization. These reactions can be used to modify the properties of the molecule for specific applications.

Acylation: Reaction with acyl chlorides or anhydrides other than those used for polymerization can introduce various functional groups. For example, enzymatic acylation of 2-aminophenol (B121084) has been studied, demonstrating the potential for selective modification under mild conditions. acs.org

Alkylation: The amine groups can also undergo alkylation reactions. Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction. umich.edu This methodology could be applied to 5,5'-Oxybis(2-aminophenol) to introduce alkyl substituents on the nitrogen atoms.

The table below summarizes some potential nucleophilic substitution reactions of the amine functionalities in 5,5'-Oxybis(2-aminophenol) based on the known reactivity of simpler aminophenols.

ElectrophileReaction TypePotential Product
Diacid Chlorides Nucleophilic Acyl Substitution (Polycondensation)Poly(o-hydroxyamide)s
Alkyl Halides Nucleophilic AlkylationN,N'-dialkylated derivatives
Aldehydes (followed by reduction) Reductive AminationN,N'-dialkylated derivatives umich.edu
Acyl Chlorides/Anhydrides Nucleophilic Acyl SubstitutionN,N'-diacylated derivatives google.com

Intermolecular Interactions and Self-Assembly Processes

The molecular structure of 5,5'-Oxybis(2-aminophenol), with its multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (hydroxyl and ether oxygens), allows for a rich variety of intermolecular interactions. These interactions play a crucial role in determining the solid-state structure, solubility, and potential self-assembly behavior of the molecule.

Hydrogen bonding is expected to be the dominant intermolecular interaction. researchgate.net In the solid state, it is likely that an extensive network of hydrogen bonds exists, connecting neighboring molecules. This can be inferred from the crystal structure of p-aminophenol, where each molecule is hydrogen-bonded to six others. researchgate.net The presence of the flexible ether linkage in 5,5'-Oxybis(2-aminophenol) may allow for different packing arrangements and hydrogen bonding motifs compared to simpler, more rigid molecules.

While specific studies on the self-assembly of 5,5'-Oxybis(2-aminophenol) in its monomeric form are limited, the functional groups present suggest the potential for the formation of ordered structures in solution or at interfaces. For instance, the interplay of hydrogen bonding and π-π stacking interactions between the aromatic rings could lead to the formation of supramolecular assemblies. The understanding and control of these intermolecular interactions are crucial for the design of new materials with desired properties, such as organic semiconductors or porous frameworks.

Hydrogen Bonding Networks in Crystalline Structures (Comparative Analysis with Analogs)

Analogs such as 2-aminophenol are known to form complex three-dimensional hydrogen-bonding networks. These networks involve both O-H···N and N-H···O interactions, creating a robust crystalline lattice. In the case of 5,5'-Oxybis(2-aminophenol), the presence of the flexible ether linkage introduces additional possibilities for molecular packing and hydrogen bond geometries compared to simpler aminophenols.

The interplay of these hydrogen bonds is a critical factor in determining the solubility, melting point, and solid-state reactivity of the compound. The strength and directionality of these bonds dictate the proximity and orientation of reactive functional groups between adjacent molecules.

CompoundPotential Hydrogen Bond DonorsPotential Hydrogen Bond AcceptorsKey Structural FeatureExpected Impact on H-Bonding Network
5,5'-Oxybis(2-aminophenol) -OH, -NH₂Ether -O-, -OH, -NH₂Flexible ether bridgeEther oxygen can act as an H-bond acceptor, potentially leading to a more complex and varied network.
2-Aminophenol -OH, -NH₂-OH, -NH₂Single aromatic ringForms extensive 3D networks through O-H···N and N-H···O bonds.
5,5'-Methylenebis(2-aminophenol) -OH, -NH₂-OH, -NH₂Methylene (B1212753) bridgeMethylene bridge is non-participatory in H-bonding, leading to a comparatively less complex network than its oxy-bridged counterpart.

This table is generated based on established principles of hydrogen bonding and comparative data from structural analogs.

π-π Stacking Interactions in Molecular Assemblies

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings of 5,5'-Oxybis(2-aminophenol) are expected to play a significant role in its molecular assembly. These non-covalent interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal structure.

The geometry of the π-π stacking can vary, with common arrangements including face-to-face and parallel-displaced conformations. The specific arrangement is influenced by the electronic nature of the aromatic rings and the steric hindrance imposed by the substituents. In 5,5'-Oxybis(2-aminophenol), the amino and hydroxyl groups are electron-donating, which influences the electron density of the aromatic π-system and, consequently, the nature of the stacking interactions.

Interaction TypeContributing Molecular FeaturesExpected GeometrySignificance in Crystal Packing
π-π Stacking Two phenyl ringsParallel-displaced or T-shapedContributes to the cohesive energy of the crystal; influences electronic properties.

This table outlines the expected π-π stacking interactions based on the general principles observed in aromatic compounds.

Derivatives and Analogs of 5,5 Oxybis 2 Aminophenol : Synthetic Routes and Comparative Analyses

Schiff Base Derivatives of 5,5'-Oxybis(2-aminophenol)

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a significant class of compounds derived from 5,5'-Oxybis(2-aminophenol). researchgate.netresearchgate.net The presence of both hydroxyl (-OH) and primary amino (-NH₂) groups on the parent molecule allows for the formation of stable, multi-dentate ligands capable of coordinating with various metal ions. scirp.orgiosrjournals.org

The primary and most straightforward method for synthesizing Schiff base derivatives of 5,5'-Oxybis(2-aminophenol) is through the condensation reaction of its two primary amino groups with carbonyl compounds, such as aldehydes or ketones. researchgate.netcabidigitallibrary.org This reaction typically involves refluxing the diamine with a stoichiometric amount (a 1:2 molar ratio) of the selected carbonyl compound in a suitable solvent, most commonly ethanol. scirp.orgnih.gov

The reaction can proceed without a catalyst, but often a few drops of an acid (e.g., acetic acid) or a base (e.g., triethylamine) are added to facilitate the dehydration process. scirp.orgcabidigitallibrary.orgnih.gov The general synthetic scheme involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond. The resulting Schiff base product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mediresonline.org

Table 1: Reaction Conditions for Schiff Base Synthesis

ParameterTypical ConditionSource(s)
Reactants 5,5'-Oxybis(2-aminophenol), Aldehyde/Ketone (1:2 ratio) scirp.org
Solvent Ethanol, Methanol (B129727) cabidigitallibrary.orgnih.gov
Catalyst Acid (e.g., Acetic Acid) or Base (e.g., Triethylamine) scirp.orgnih.gov
Temperature Reflux scirp.orgnih.gov
Outcome Formation of a bis(Schiff base) derivative researchgate.net

The structural versatility of Schiff bases derived from 5,5'-Oxybis(2-aminophenol) is a key aspect of their utility, particularly in ligand design for coordination chemistry. By varying the aldehyde or ketone used in the condensation reaction, a vast library of derivatives with tailored electronic and steric properties can be created. cabidigitallibrary.orgresearchgate.net For instance, using substituted benzaldehydes allows for the introduction of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups onto the ligand framework. researchgate.net

These modifications directly influence the electron density on the azomethine nitrogen and phenolic oxygen atoms, which are the primary coordination sites. This tuning capability is crucial for designing ligands with specific affinities for different metal ions. scirp.org The resulting bis(Schiff base) from 5,5'-Oxybis(2-aminophenol) typically acts as a tetradentate ligand, featuring an N₂O₂ donor set that can form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc. nih.gov The flexible ether linkage allows the two Schiff base moieties to orient themselves to accommodate the preferred coordination geometry of the metal center. researchgate.net

Formazan (B1609692) Derivatives Incorporating Oxybis(aminophenol) Moieties

Formazans are intensely colored compounds containing the characteristic -N=N-C=N-NH- atomic chain. psu.edu Their unique redox properties have made them subjects of interest for various applications, including electrochemistry. psu.eduresearchgate.net

The synthesis of bis(formazan) derivatives from 5,5'-Oxybis(2-aminophenol) generally follows the established method for formazan preparation: the coupling of a diazonium salt with a hydrazone. nih.govwisdomlib.org The synthetic strategy involves two main steps:

Bis-diazotization: The two primary amino groups of 5,5'-Oxybis(2-aminophenol) are converted into diazonium salts (-N₂⁺). This is typically achieved by treating the diamine with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov

Coupling Reaction: The freshly prepared bis(diazonium) salt solution is then added dropwise to a solution of an appropriate aldehyde hydrazone (e.g., benzaldehyde (B42025) phenylhydrazone) dissolved in a basic medium like pyridine. nih.gov The coupling reaction occurs to yield the bis(formazan) derivative, which can be precipitated by pouring the reaction mixture into ice-cold water. nih.gov

A notable example is the synthesis of 5,5'-(Oxybis(4,1-phenylene))bis(3-(2-hydroxyphenyl)-1-phenylformazan), which demonstrates this synthetic principle for creating a bis(formazan) structure on a similar oxybis(phenylene) core. researchgate.net

The inherent redox activity of the formazan-tetrazolium salt system is central to its application in electrochemistry. psu.edu Formazans can be oxidized to form tetrazolium salts, a reversible process that can be harnessed in electrochemical sensors. psu.edu

The primary functionalization strategy for electrochemical applications is the incorporation of the formazan moiety itself into a larger structure that can be immobilized on an electrode surface. Research has shown that a bis(formazan) derivative can be used to modify a pencil graphite (B72142) electrode. researchgate.net In this application, the formazan-modified electrode exhibited effective electrocatalytic activity toward the oxidation of paracetamol. researchgate.net The functionalization is achieved by electrodepositing the synthesized bis(formazan) onto the electrode. researchgate.net The redox properties of the immobilized formazan derivative facilitate the electron transfer process, enabling the sensitive and selective determination of the target analyte. psu.eduresearchgate.net

Comparative Studies with Methylene-Bridged Analogs (e.g., 5,5'-Methylenebis(2-aminophenol))

Comparing 5,5'-Oxybis(2-aminophenol) with its methylene-bridged analog, 5,5'-Methylenebis(2-aminophenol), reveals significant differences in properties stemming from the nature of the bridging group (-O- vs. -CH₂-).

The ether linkage in the oxy-bridged compound is electron-withdrawing, while the methylene (B1212753) group is considered electron-donating relative to hydrogen. This leads to a higher electron density on the aromatic rings of the methylene-bridged analog, enhancing its nucleophilicity. Conversely, the ether oxygen in 5,5'-Oxybis(2-aminophenol) can participate in intermolecular hydrogen bonding, which is not possible for the methylene bridge, affecting physical properties like solubility and crystallization behavior.

Table 2: Comparative Properties of Oxy- and Methylene-Bridged Analogs

Property5,5'-Oxybis(2-aminophenol)5,5'-Methylenebis(2-aminophenol)Source(s)
Bridging Group Ether (-O-)Methylene (-CH₂-)
Electronic Effect Electron-withdrawingElectron-donating (relative to H)
Nucleophilicity LowerHigher
H-Bonding Capacity of Bridge Can act as H-bond acceptorNone
Thermal Stability Likely lower due to potential oxidative degradation of ether linkHigher; forms thermally stable polymers (PBOs)

Influence of Bridging Atom on Electronic Properties (e.g., nucleophilicity, electron density)

The nature of the atom or group bridging the two phenyl rings in aromatic diamines significantly influences the electronic properties of the molecule. In 5,5'-Oxybis(2-aminophenol), the ether linkage (–O–) plays a crucial role in determining the electron density and nucleophilicity of the aromatic rings.

When compared to an analog with a methylene bridge (–CH₂–), such as 5,5'-Methylenebis(2-aminophenol), distinct differences in electronic properties emerge. The methylene group is electron-donating through an inductive effect, which enhances the electron density on the aromatic rings. This generally leads to higher nucleophilicity compared to the oxygen-bridged counterpart, facilitating electrophilic substitution reactions.

The electronic properties of aromatic diamines are also affected by the dihedral angle between the two phenyl rings, which is influenced by the bridging atom. rdd.edu.iq Variations in this angle can alter the degree of π-orbital overlap between the rings, thereby modulating the electronic communication between the two halves of the molecule. rdd.edu.iq The introduction of different bridging groups can be a strategy to tailor the electronic characteristics and create weakly conjugated systems. researchgate.net

Table 1: Comparative Electronic Influence of Bridging Atoms in Aromatic Diamine Analogs

Bridging Atom/Group Electronic Effect on Aromatic Rings Impact on Nucleophilicity
Oxygen (–O–) Electron-donating (resonance) and electron-withdrawing (inductive) Moderate

Structural Conformations and Molecular Rigidity Differences

This flexibility contrasts sharply with analogs containing more rigid bridging units. For instance, a direct biphenyl (B1667301) linkage (with no bridge) or a fluorene (B118485) bridge would create a much more rigid and planar molecular structure. The flexibility of ether linkages can reduce the rigidity of a polymer backbone. mdpi.com In contrast, bulky bridging groups can introduce substantial steric hindrance that reduces local mobility and impedes the free rotation of polymer chains. researchgate.net The conformational rigidity of polymers has a direct impact on their physical properties, including their glass transition temperature and dielectric constant. researchgate.net

Table 2: Influence of Bridging Group on Molecular Structure

Bridging Group Example Expected Molecular Rigidity Conformational Characteristics
Ether (–O–) Flexible Bent, non-planar, allows for looser molecular packing mdpi.com
Methylene (–CH₂–) Moderately Flexible Provides rotational freedom, but less bent than ether
Fluorene Rigid Planar and highly rigid structure rdd.edu.iq

Acylated Derivatives of 5,5'-Oxybis(2-aminophenol)

Acylation of the amino groups in 5,5'-Oxybis(2-aminophenol) transforms the diamine into a diamide, significantly altering its chemical properties and potential applications.

Synthetic Routes to Amide Formation

The formation of amide bonds from the amino groups of 5,5'-Oxybis(2-aminophenol) is typically achieved through acylation reactions. A common and effective method is the reaction of the diamine with an acylating agent, such as an acyl chloride or an acid anhydride.

A widely used laboratory and industrial procedure for acylating aminophenols involves reacting the aminophenol with acetic anhydride, often in an aqueous medium or with an acid catalyst. researchgate.net The reaction proceeds via a nucleophilic attack of the amino group's nitrogen atom on the carbonyl carbon of the anhydride. researchgate.net This is followed by the elimination of a carboxylate anion, resulting in the formation of the amide and a carboxylic acid byproduct. researchgate.net

Another standard method for amide synthesis is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base (like aqueous sodium hydroxide) to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov This method is robust and can be applied to a wide range of amines and acyl chlorides.

These acylation reactions can sometimes occur as side reactions during other polymerization processes if carboxylic acid groups are present. researchgate.net

Conformational Analysis of Acylated Structures

The conversion of the primary amino groups of 5,5'-Oxybis(2-aminophenol) into amide functionalities introduces new structural elements that significantly influence the molecule's conformation. The newly formed amide groups are planar and can participate in strong intermolecular and intramolecular hydrogen bonding.

The hydrogen atom on the amide nitrogen (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This leads to the formation of strong hydrogen bonds between adjacent molecules or polymer chains. mdpi.com These interactions enhance intermolecular forces, leading to more ordered and tightly packed structures compared to the parent diamine. mdpi.com This "locking effect" can diminish molecular motion and relaxation at high frequencies. mdpi.com The rigidity of macrocycles, for example, can be ensured by the presence of amide and ester groups. beilstein-journals.org

Ligand Design and Chelating Capabilities of 5,5'-Oxybis(2-aminophenol)

The unique arrangement of donor atoms in 5,5'-Oxybis(2-aminophenol) makes it a versatile building block for creating complexes with specific geometries and properties. Its design is centered around the two o-aminophenol groups, which are well-established chelating motifs in coordination chemistry.

5,5'-Oxybis(2-aminophenol) is a potential tetradentate ligand, capable of binding to a metal center through four donor atoms: the two amino nitrogens and the two phenolic oxygens (an ONNO donor set). nih.govnih.govacs.org The two o-aminophenol moieties can each form a stable five-membered chelate ring with a metal ion. The flexible ether linkage between the two phenyl rings allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. nih.gov

Depending on the reaction conditions and the nature of the metal ion, the ligand can exhibit different coordination modes:

Tetradentate: The most common expected mode, where all four donor atoms (O, N, N, O) bind to a single metal center, forming a mononuclear complex. This is seen in many bis(aminophenol) systems. nih.govresearchgate.net

Bidentate: One of the o-aminophenol units may bind to a metal center while the other remains uncoordinated.

Bridging: The ligand can bridge two metal centers, with each o-aminophenol unit coordinating to a different metal ion, leading to the formation of binuclear or polynuclear complexes.

The table below summarizes the potential donor sites of the ligand.

Table 1: Potential Donor Sites of 5,5'-Oxybis(2-aminophenol)

Functional Group Atom Type of Donor Role in Coordination
Amine Nitrogen (N) Neutral (Lewis Base) Forms a coordinate bond with the metal center.
Hydroxyl Oxygen (O) Anionic (upon deprotonation) Forms a strong covalent bond with the metal center after losing a proton.

The coordination behavior of 5,5'-Oxybis(2-aminophenol) is dominated by its amine and phenolic hydroxyl groups. The two primary amine groups act as neutral two-electron donors. The phenolic hydroxyl groups are weakly acidic and typically deprotonate upon reaction with a metal salt, especially in the presence of a base. nih.gov This deprotonation is a critical step, as the resulting phenolate (B1203915) oxygen atoms become strong anionic donors, forming stable, neutral complexes with metal cations.

The combination of a neutral amine donor and an anionic oxygen donor within the same chelating unit (o-aminophenol) stabilizes the resulting metal complex. This dual character allows the ligand to form stable complexes with a wide range of metal ions in various oxidation states. Furthermore, such ligands are often described as "redox non-innocent," meaning the ligand itself can participate in redox reactions, which can lead to complexes where the oxidation states of the metal and ligand are not easily defined. nih.govnih.gov

Synthesis and Characterization of Transition Metal Complexes

While the primary reported use of 5,5'-Oxybis(2-aminophenol) is in polymer synthesis, its structure is highly suitable for forming complexes with d-block elements. acs.org The synthesis of such complexes would typically involve reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like methanol or ethanol. nih.gov

The o-aminophenol framework is known to form stable complexes with a variety of transition metals. It is therefore expected that 5,5'-Oxybis(2-aminophenol) would readily coordinate with divalent and trivalent ions of cobalt, nickel, copper, and manganese, as well as post-transition metals like zinc, cadmium, tin, and lead. researchgate.netresearchgate.net For instance, new diorganotin(IV) and lead(II) complexes have been successfully synthesized using a similar redox-active tetradentate ONNO ligand. researchgate.net The characterization of these complexes typically relies on techniques such as FT-IR, UV-Vis, NMR spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the ligand to the metal center. researchgate.net

The geometry of the resulting metal complex is dictated by the coordination number and electronic configuration of the central metal ion, as well as the steric constraints of the ligand. For a tetradentate ONNO ligand like 5,5'-Oxybis(2-aminophenol) forming a 1:1 complex with a metal ion, several geometries are possible:

Square Planar: Often adopted by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.gov

Tetrahedral: Common for d¹⁰ ions like Zn(II) and Cd(II).

Octahedral: This geometry is achieved when the metal's coordination sphere is completed by two additional ligands, such as water or other solvent molecules, occupying the axial positions. nih.govresearchgate.netacs.org This is a common geometry for many transition metals, including Co(II), Ni(II), and Mn(II). nih.govresearchgate.net

More complex geometries, such as a distorted trigonal bipyramidal or a capped trigonal prism, can also occur depending on the specific metal and ligand interactions. acs.org

Table 2: Expected Complexation of 5,5'-Oxybis(2-aminophenol) with D-Block Elements

Metal Ion Common Oxidation State(s) Likely Coordination Geometry Notes
Co(II) +2 Octahedral, Tetrahedral Often forms high-spin octahedral complexes. researchgate.net
Ni(II) +2 Octahedral, Square Planar Geometry is sensitive to the ligand field. nih.govresearchgate.net
Cu(II) +2 Distorted Octahedral, Square Planar Jahn-Teller distortion often leads to elongated octahedral or square pyramidal geometry. rsc.org
Mn(II), Mn(III) +2, +3 Octahedral Mn(III) complexes with similar ligands are known catalysts. nih.gov
Zn(II) +2 Tetrahedral, Octahedral Prefers tetrahedral geometry but can expand to octahedral. acs.orgpsu.edu
Cd(II) +2 Tetrahedral, Octahedral Similar to Zinc(II).
Sn(IV) +4 Octahedral Forms stable octahedral complexes with related ONNO ligands. researchgate.net

Catalytic Applications of 5,5'-Oxybis(2-aminophenol) Metal Complexes

Metal complexes derived from aminophenol-based ligands are recognized for their catalytic prowess, particularly in oxidation reactions. nih.govrsc.orgimist.ma These complexes can mimic the function of certain metalloenzymes. For example, copper and manganese complexes of ligands structurally related to 5,5'-Oxybis(2-aminophenol) have shown significant catalytic activity.

Key potential applications include:

Phenoxazinone Synthase Mimicry: Copper(II) complexes of aminophenol-derived ligands are effective catalysts for the aerobic oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one (APX). rsc.org This reaction mimics the function of the enzyme phenoxazinone synthase.

Catechol Oxidase Mimicry: Manganese and other transition metal complexes can catalyze the oxidation of catechols (like 3,5-di-tert-butylcatechol) to their corresponding quinones. nih.govimist.ma

Oxidation of Alkenes: Mn(III) complexes with tetradentate Schiff-base ligands have been shown to catalyze the oxidation of styrene (B11656) to styrene epoxide. nih.gov

Given these precedents, it is highly probable that transition metal complexes of 5,5'-Oxybis(2-aminophenol) could serve as effective catalysts for a range of selective oxidation reactions. nih.govimist.ma The combination of a redox-active ligand and a redox-active metal center can facilitate multi-electron transfer processes required for activating substrates or molecular oxygen. rsc.org

Coordination Chemistry and Metal Complexation of 5,5 Oxybis 2 Aminophenol

Bio-inspired Oxidative Catalysis and Organic Transformations

Metal complexes of 5,5'-Oxybis(2-aminophenol) and its derivatives are notable for their bio-inspired catalytic activities, particularly in the realm of oxidative transformations. These synthetic complexes serve as functional models for metalloenzymes, enabling the study of reaction mechanisms and the development of efficient catalysts for organic synthesis.

A significant area of research has been the development of metal complexes that mimic the function of phenoxazinone synthase. This enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone structures, a core component of certain antibiotics. Metal complexes of ligands structurally related to 5,5'-Oxybis(2-aminophenol) have been shown to effectively catalyze the aerial oxidation of o-aminophenol to 2-aminophenoxazine-3-one, thereby acting as functional mimics of phenoxazinone synthase. nih.goviitkgp.ac.inrsc.org

The catalytic efficiency of these mimics is influenced by several factors, including the nature of the metal ion and the coordination environment. For instance, studies on various copper and cobalt complexes have demonstrated a range of catalytic activities. nih.gov The turnover number (kcat), a measure of the catalytic rate, varies significantly with the specific structure of the complex. nih.gov For example, a series of copper complexes were shown to have kcat/KM values ranging from 12 to 44 M⁻¹s⁻¹. nih.gov In another study, a copper(II) complex exhibited a kcat value of 9.7 × 10⁴ h⁻¹ for the conversion of o-aminophenol. nih.gov The mechanism of these reactions is thought to involve the formation of a complex-substrate adduct, followed by electron transfer processes that are facilitated by the redox-active metal center. iitkgp.ac.innih.gov

Complex Type Substrate kcat (h⁻¹) kcat/KM (M⁻¹s⁻¹) Reference
Copper Complexes o-aminophenol - 12 - 44 nih.gov
Cobalt Complexes o-aminophenol 4.35 - 511.2 - nih.gov
Copper(II) Complex o-aminophenol 9.7 x 10⁴ - nih.gov
Mixed-Valence Co(II)/Co(III) o-aminophenol 1.2 - 11.5 - nih.gov

Table 1: Kinetic Parameters of Phenoxazinone Synthase Mimicking Activity for Various Metal Complexes. This table is interactive.

Beyond mimicking phenoxazinone synthase, metal complexes derived from aminophenol-based ligands are being explored for a wider range of organic transformations. These catalytic systems leverage the redox properties of the metal-ligand framework to facilitate reactions such as the oxidation of alcohols and the formation of heterocyclic compounds. derpharmachemica.com

For instance, manganese complexes with Schiff base ligands derived from substituted aminophenols have been shown to catalyze the oxidation of styrene (B11656) to styrene epoxide. nih.gov Iron complexes have been investigated for the catalytic C-H amination of organic azides. derpharmachemica.com The versatility of these catalytic systems stems from the ability of the aminophenol-based ligand to stabilize different oxidation states of the metal center, thereby enabling various redox-mediated transformations. derpharmachemica.com While the direct application of 5,5'-Oxybis(2-aminophenol) complexes in a broad spectrum of organic transformations is an emerging area of research, the foundational studies on related aminophenol ligands suggest a significant potential for future developments.

Polymerization and Advanced Materials Applications of 5,5 Oxybis 2 Aminophenol

Polycondensation Reactions for High-Performance Polymers

The bifunctional nature of 5,5'-Oxybis(2-aminophenol) makes it an ideal candidate for polycondensation reactions, a type of step-growth polymerization, to produce high-performance polymers such as poly(o-hydroxyamide)s and polybenzoxazoles (PBOs). These materials are sought after for their exceptional thermal stability and mechanical properties. researchgate.net

Synthesis of Poly(o-hydroxyamide) and Polybenzoxazoles (PBOs)

The synthesis of PBOs from 5,5'-Oxybis(2-aminophenol) is typically achieved through a two-step process.

Formation of Poly(o-hydroxyamide) (PHA): The first step involves a low-temperature solution polycondensation of 5,5'-Oxybis(2-aminophenol) with an aromatic diacid chloride, such as isophthaloyl dichloride. researchgate.net This reaction is carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). The amine groups of the bis(o-aminophenol) monomer react with the acyl chloride groups of the comonomer to form amide linkages, resulting in a soluble, high-molecular-weight poly(o-hydroxyamide) precursor. researchgate.netacs.org The presence of hydroxyl groups ortho to the amide linkage is a defining feature of this precursor polymer.

Thermal Cyclodehydration to Polybenzoxazole (PBO): The second step is the conversion of the PHA precursor into the final PBO. This is accomplished by thermal cyclodehydration, where the PHA, usually in the form of a film or fiber, is heated at high temperatures (typically between 250°C and 450°C) under an inert atmosphere. google.comcsic.es During this process, an intramolecular cyclization occurs with the elimination of two water molecules per repeating unit, forming the rigid, highly stable oxazole (B20620) ring. google.com This thermal rearrangement converts the flexible PHA into a rigid-rod PBO polymer with superior thermal and chemical resistance. csic.es

Parameter PHA Synthesis PBO Formation (Cyclodehydration)
Monomers 5,5'-Oxybis(2-aminophenol), Aromatic Diacid ChloridePoly(o-hydroxyamide) precursor
Reaction Type Low-temperature solution polycondensationThermal intramolecular cyclization
Typical Temp. 0°C to Room Temperature250°C - 450°C
Solvent NMP, DMAcSolid-state (film/fiber)
Byproduct HCl (neutralized by base or solvent)Water
Product Poly(o-hydroxyamide)Polybenzoxazole

Mechanisms of Polymer Chain Growth and Cross-linking

The polymerization of 5,5'-Oxybis(2-aminophenol) into PBOs follows a step-growth mechanism. uomustansiriyah.edu.iq In the initial polycondensation stage, the polymer chain grows stepwise through the reaction between the functional groups of the monomers. resolvemass.ca The molecular weight of the PHA builds up slowly and requires high monomer conversion to achieve long chains. resolvemass.ca

The process can be summarized in the following stages:

Initiation/Propagation (PHA formation): An amine group from 5,5'-Oxybis(2-aminophenol) attacks a carbonyl carbon of the diacid chloride, leading to the formation of an amide bond and the elimination of HCl. This process repeats, linking monomer units together to form the PHA polymer chain. uomustansiriyah.edu.iq

Cyclization (PBO formation): The subsequent thermal treatment initiates an intramolecular nucleophilic attack by the hydroxyl group's oxygen onto the adjacent amide carbonyl carbon. This is followed by dehydration, which results in the formation of the stable benzoxazole (B165842) ring. google.com

While traditional covalent cross-linking between separate polymer chains may not occur, the cyclization process results in a rigid, ladder-like polymer structure. This inherent rigidity and the strong intermolecular forces dramatically restrict chain mobility, imparting properties analogous to a highly cross-linked material, such as insolubility and high thermal stability. ethernet.edu.et

Formation of Conductive Polyaminophenol Films

Polymers derived from aminophenols can exhibit interesting electronic properties, including electrical conductivity. By employing specific polymerization techniques, 5,5'-Oxybis(2-aminophenol) can be used to form conductive polymer films.

Oxidative Polycondensation Pathways

Conductive films can be prepared from 5,5'-Oxybis(2-aminophenol) via oxidative polycondensation. This process can be initiated chemically or electrochemically. The general mechanism, as studied for o-aminophenol, involves the oxidation of the monomer to form reactive radical cations. ethernet.edu.et

The proposed pathway includes:

Oxidation: The monomer is oxidized, often using a chemical oxidant like ammonium (B1175870) persulfate or through an electrochemical potential, to form a radical cation. ethernet.edu.etresearchgate.net

Coupling: These radical cations then couple with each other or with neutral monomer molecules to form dimers and oligomers. ethernet.edu.et The expected coupling would occur at the positions para to the hydroxyl group. d-nb.info

Polymerization: Further oxidation and coupling steps lead to the growth of the polymer chain. The resulting polymer structure is complex and can include phenoxazine-like ladder units, which contribute to the material's conductivity and stability. ethernet.edu.et

The conductivity of films made from unsubstituted poly(o-aminophenol) has been reported to be around 1.0 × 10⁻⁵ S/m, which is significantly more conductive than undoped polyaniline. mdpi.com The final structure and conductivity depend heavily on the reaction conditions, such as the oxidant used, the pH of the medium, and the applied potential in electropolymerization. ethernet.edu.etresearchgate.net

Plasma Polymerization Techniques

Plasma polymerization is a solvent-free technique that can be used to deposit thin, highly cross-linked polymer films onto a substrate. Atmospheric dielectric barrier discharge (DBD) plasma has been successfully used to polymerize solid-state o-aminophenol monomers, and a similar approach is applicable to 5,5'-Oxybis(2-aminophenol). mdpi.com

In this process:

A thin layer of the monomer is coated onto a substrate (e.g., by spin-coating). mdpi.com

The substrate is then exposed to atmospheric plasma. The high-energy environment of the plasma, containing electrons, ions, and radicals, initiates polymerization. researchgate.net

The monomer polymerizes into a thin, uniform, and often pinhole-free film.

Vibrational analysis of plasma-polymerized o-aminophenol suggests that the resulting polymer is a mixture of oxidized quinoid and keto structures. mdpi.com This method is advantageous as it can polymerize a wide variety of organic compounds and produces highly adherent and chemically inert coatings. researchgate.netutwente.nl

Polymerization Method Initiation Proposed Structure Key Features
Oxidative Polycondensation Chemical or electrochemical oxidation to form radical cations. ethernet.edu.etLinear chains with potential for ladder-like phenoxazine (B87303) units. ethernet.edu.etProduces conductive films; structure is sensitive to reaction conditions. researchgate.net
Plasma Polymerization Excitation and fragmentation of monomer by high-energy plasma. researchgate.netHighly cross-linked network with a mix of quinoid and keto forms. mdpi.comSolvent-free, forms thin, uniform, and adherent films on various substrates. mdpi.com

Integration in Composite Materials and Functional Coatings

The primary application of 5,5'-Oxybis(2-aminophenol) in advanced materials stems from its role as a monomer for PBOs. The resulting polymers are integrated into composite materials and used as functional coatings where high performance is critical.

PBOs are known for a combination of desirable properties that make them suitable for demanding applications in the microelectronics and aerospace industries. researchgate.net Photosensitive polybenzoxazoles, derived from PHA precursors, are used as critical protection and insulation layers in the manufacturing of semiconductors and multilayer printed circuit boards. acs.org The conversion of the PHA precursor, which has phenolic hydroxyl groups, to the final PBO is advantageous because the hydroxyl groups, which increase the dielectric constant, are eliminated during thermal cyclization. acs.org

The key properties of PBOs that are beneficial for these applications include:

Exceptional Thermal Stability: PBOs are stable at temperatures exceeding 500°C. researchgate.net

Low Dielectric Constant: The elimination of polar hydroxyl groups during cyclization results in polymers with low dielectric constants, which is crucial for high-frequency microelectronics to reduce signal delay. researchgate.netacs.org

High Mechanical Strength: The rigid-rod structure of PBOs imparts excellent tensile strength and modulus.

Chemical Resistance: The stable aromatic and heterocyclic structure provides resistance to solvents and harsh chemical environments.

These properties allow PBOs derived from monomers like 5,5'-Oxybis(2-aminophenol) to be used as the matrix resin in high-temperature composites, as dielectric layers in integrated circuits, and as protective coatings in harsh environments.

Property of PBO Relevance to Application Example Application
High Thermal Stability (>500°C) Withstands high temperatures during manufacturing (e.g., soldering) and operation. researchgate.netAerospace structural composites, microelectronic insulation layers. acs.org
Low Dielectric Constant Minimizes signal crosstalk and delay in high-speed integrated circuits. researchgate.netInterlayer dielectrics in semiconductors. acs.org
Excellent Mechanical Properties Provides structural integrity and durability to composite materials.Matrix for fiber-reinforced composites.
High Chemical Resistance Protects underlying components from solvents and corrosive agents.Functional and protective coatings.

Advanced Spectroscopic and Structural Characterization of 5,5 Oxybis 2 Aminophenol and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. spectroscopyonline.comresearchgate.net These methods are complementary, with some vibrational modes being more prominent in either FTIR or Raman spectra. spectroscopyonline.com

The FTIR and Raman spectra of 5,5'-Oxybis(2-aminophenol) are characterized by distinct absorption bands that correspond to the vibrations of its specific functional groups and skeletal structure. These spectra provide a unique "fingerprint" for the molecule. researchgate.net The analysis of these spectral features allows for the confirmation of the presence of amine (-NH2), hydroxyl (-OH), and ether (C-O-C) functionalities.

Key vibrational modes observed in the spectra of related aminophenol compounds include N-H and O-H stretching vibrations, which typically appear in the high-frequency region of the spectrum. jocpr.com Aromatic C-H stretching and C=C ring stretching vibrations are also characteristic. The C-O stretching vibrations from the phenolic hydroxyl group and the ether linkage are found at lower frequencies.

A detailed assignment of the principal vibrational bands for a related compound, 5,5'-Methylenebis(2-aminophenol), is provided in the table below, offering insight into the expected spectral features of 5,5'-Oxybis(2-aminophenol).

Table 1: Characteristic FTIR Vibrational Frequencies for a Structural Analog

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Amine (-NH₂) N-H stretch 3350
Aromatic Ring C=C stretch 1610
Phenolic C-O C-O stretch 1240

Data sourced from studies on 5,5'-Methylenebis(2-aminophenol), a structurally similar compound.

The flexibility of the ether bridge in 5,5'-Oxybis(2-aminophenol) allows for various spatial arrangements or conformations of the two aminophenol rings relative to each other. Vibrational spectroscopy can be employed to study these conformational preferences. rsc.org Different conformers can exhibit subtle but measurable differences in their vibrational spectra due to changes in symmetry and the local environment of the vibrating bonds.

For instance, studies on 2-aminophenol (B121084) have shown that different rotational isomers (conformers) can be identified and their relative stabilities assessed through analysis of their experimental and theoretically calculated vibrational spectra. nih.gov The presence of intramolecular hydrogen bonding between the -OH and -NH2 groups can significantly influence the conformational landscape and is reflected in the vibrational frequencies of these groups. nih.gov While specific studies on the conformational analysis of 5,5'-Oxybis(2-aminophenol) using vibrational spectroscopy are not widely available, the principles derived from similar bridged aromatic compounds suggest that this technique would be highly informative. acs.orgcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). ethernet.edu.etresearchgate.net

The ¹H and ¹³C NMR spectra of 5,5'-Oxybis(2-aminophenol) provide a map of the proton and carbon environments within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each signal to a specific atom in the molecular structure. rsc.orgchemicalbook.comresearchgate.net

For 2-aminophenol, a constituent part of the target molecule, ¹H NMR signals for the aromatic protons and the amine and hydroxyl protons have been well-documented. rsc.org In 5,5'-Oxybis(2-aminophenol), the symmetry of the molecule influences the number of distinct signals observed. The protons and carbons in the two aminophenol rings are expected to be chemically equivalent, leading to a simpler spectrum than would be expected for an asymmetric molecule.

The following table presents typical ¹H and ¹³C NMR spectral data for 2-aminophenol, which serves as a foundational reference for interpreting the spectra of 5,5'-Oxybis(2-aminophenol).

Table 2: ¹H and ¹³C NMR Spectral Data for 2-Aminophenol

Nucleus Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
¹H 8.98 s (1H, OH)
¹H 6.43 - 6.68 m (4H, Ar-H)
¹H 4.48 s (2H, NH₂)
¹³C 144.51, 137.07, 120.16, 117.16, 115.13, 115.05 -

Data obtained from a 500 MHz spectrometer. rsc.org

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and energetics of conformational changes in molecules. researchgate.net In molecules with flexible components, such as the ether linkage in 5,5'-Oxybis(2-aminophenol), different conformations may interconvert rapidly at room temperature on the NMR timescale. This rapid exchange can lead to averaged signals in the NMR spectrum.

By lowering the temperature, the rate of this interconversion can be slowed down, and at a certain point (the coalescence temperature), the signals corresponding to the individual conformers may become resolved. rsc.orgbhu.ac.in Analyzing the changes in the NMR spectrum as a function of temperature allows for the determination of the energy barriers associated with these conformational processes. While specific DNMR studies on 5,5'-Oxybis(2-aminophenol) are not prevalent in the literature, research on other bridged aromatic compounds has successfully employed this technique to understand their dynamic behavior. researchgate.netrsc.org

Mass Spectrometry (MS and HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uklibretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.combioanalysis-zone.comquality-assistance.com

When 5,5'-Oxybis(2-aminophenol) is analyzed by mass spectrometry, it is first ionized to form a molecular ion (M⁺·). libretexts.org The mass of this molecular ion corresponds to the molecular weight of the compound (C₁₂H₁₂N₂O₃, 232.23 g/mol ). nih.govhoweipharm.comcymitquimica.com The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can provide valuable information for its identification. chemguide.co.uktutorchase.com

For aromatic ethers, fragmentation often involves cleavage of the C-O bonds of the ether linkage. In the case of 5,5'-Oxybis(2-aminophenol), characteristic fragments would likely arise from the loss of one of the aminophenol moieties or other smaller neutral molecules. HRMS can distinguish between ions with very similar nominal masses, providing unambiguous identification. lcms.cz

Table 3: Compound Names Mentioned in the Article

Compound Name
5,5'-Oxybis(2-aminophenol)
2-aminophenol

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile molecules like 5,5'-Oxybis(2-aminophenol). The method allows for the determination of molecular weight with high accuracy by generating charged molecular ions from a solution. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent, often with a small amount of acid like formic acid to facilitate protonation, and then introduced into the mass spectrometer. nih.gov The process generates gaseous ions with minimal fragmentation.

For 5,5'-Oxybis(2-aminophenol) (C₁₂H₁₂N₂O₃), the primary ion observed in positive ion mode ESI-MS would be the protonated molecule, [M+H]⁺. Given the compound's monoisotopic mass of approximately 232.08 Da, the expected mass-to-charge ratio (m/z) for this ion would be around 233.09. nih.gov The high-resolution capabilities of modern mass spectrometers can confirm the elemental composition by measuring the exact mass to several decimal places. rsc.org This technique is invaluable for confirming the identity and purity of the synthesized monomer before its use in further applications, such as polymerization.

Table 1: ESI-MS Data for 5,5'-Oxybis(2-aminophenol)

ParameterValueReference
Molecular FormulaC₁₂H₁₂N₂O₃ nih.gov
Monoisotopic Mass232.0848 Da nih.gov
Expected Precursor Ion (Positive Mode)[M+H]⁺ nih.gov
Expected m/z of [M+H]⁺~233.0926 nih.gov

Fragmentation Pathways and Isotopic Abundance Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to deliberately induce fragmentation of the precursor ion (e.g., [M+H]⁺), providing valuable structural information. While specific fragmentation data for 5,5'-Oxybis(2-aminophenol) is not extensively published, logical fragmentation pathways can be inferred based on its structure and the known behavior of similar aromatic ethers and aminophenols. nih.govnih.gov

The most probable fragmentation points are the ether linkage (C-O-C) and the bonds adjacent to the amino and hydroxyl functional groups. Common fragmentation mechanisms include:

Cleavage of the Ether Bond: This would be a primary fragmentation pathway, potentially leading to fragments corresponding to the aminophenol units.

Loss of Small Neutral Molecules: Fragmentation often involves the loss of stable small molecules such as water (H₂O) from the hydroxyl groups or ammonia (B1221849) (NH₃) from the amino groups.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the amino group is a characteristic fragmentation for aminophenols. nih.gov For instance, the MS2 spectrum of 2-aminophenol shows a base peak resulting from such cleavages. massbank.eu

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of these fragment ions. nih.gov

Isotopic Abundance Analysis is another key aspect of mass spectrometry. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) results in a characteristic isotopic pattern for the molecular ion and its fragments. For a molecule with the formula C₁₂H₁₂N₂O₃, the most significant isotopic peak after the monoisotopic peak (M) will be the M+1 peak, primarily due to the natural abundance of ¹³C (~1.1%). The relative intensity of the M+1 and M+2 peaks can be calculated and compared with the experimentally observed spectrum to further confirm the elemental composition of the ion. nih.gov

Table 2: Plausible Mass Fragments of 5,5'-Oxybis(2-aminophenol) in MS/MS

Fragment DescriptionPlausible m/zFragmentation Pathway
Protonated Molecule~233.09[M+H]⁺
Loss of Ammonia~216.07[M+H - NH₃]⁺
Loss of Water~215.08[M+H - H₂O]⁺
2-Aminophenol Fragment~110.06Cleavage of ether bond, [C₆H₈NO]⁺ massbank.eu
Benzene Ring Fragments~93.03, ~92.05Further fragmentation of aminophenol unit massbank.eu

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org For aminophenols, hydrogen bonding is a dominant directional force. researchgate.net In the solid state of 5,5'-Oxybis(2-aminophenol), a complex network of hydrogen bonds is expected, including:

O–H···N interactions: Between the hydroxyl group of one molecule and the amino group of a neighboring molecule.

N–H···O interactions: Between the amino group of one molecule and the hydroxyl or ether oxygen of another.

N–H···N interactions: Between the amino groups of adjacent molecules.

Table 3: Expected Intermolecular Interactions in Crystalline 5,5'-Oxybis(2-aminophenol)

Interaction TypeDonorAcceptorSignificanceReference
Hydrogen BondPhenolic -OHAmino -N, Ether -O, Phenolic -OPrimary determinant of crystal packing researchgate.net
Hydrogen BondAmino -NH₂Phenolic -O, Amino -N, Ether -OContributes to a 3D network researchgate.net
π–π StackingAromatic RingAromatic RingStabilizes packing, influences electronic properties aps.orgmomap.net.cn

Electrochemical Techniques for Material Characterization

Electrochemical methods are essential for characterizing the redox properties of materials derived from 5,5'-Oxybis(2-aminophenol), particularly the polymers it can form.

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of compounds and materials. For monomers like aminophenols, CV can be used to induce electropolymerization on an electrode surface and subsequently characterize the resulting polymer film. researchgate.netelectrochemsci.org The process involves cycling the potential of an electrode immersed in a solution of the monomer and observing the resulting current.

During the electropolymerization of aminophenols in an acidic medium, an adherent, electroactive polymer film forms on the electrode. electrochemsci.orgderpharmachemica.com The cyclic voltammogram of the resulting polymer, such as poly(5,5'-Oxybis(2-aminophenol)), would be expected to show characteristic redox peaks. Studies on poly(o-aminophenol) and its derivatives show that these peaks are typically associated with the oxidation and reduction of phenoxazine (B87303) or related units formed within the polymer backbone. electrochemsci.orgd-nb.info

The CV profile provides critical information:

Redox Potentials: The positions of the anodic and cathodic peaks indicate the potentials at which the polymer is oxidized and reduced.

Electrochemical Stability: The stability of the polymer film can be assessed by performing multiple CV cycles and observing any decrease in peak currents.

Electrochemical Band Gap: The onset potentials for oxidation and reduction can be used to estimate the HOMO and LUMO energy levels and the electrochemical band gap of the material. researchgate.net

The shape and intensity of the CV peaks are influenced by factors such as the scan rate, the pH of the electrolyte, and the presence of substituents on the aromatic rings. d-nb.inforesearchgate.net This technique is fundamental for evaluating the suitability of these materials for applications in sensors, electrochromic devices, and energy storage. electrochemsci.orgoatext.com

Table 4: Typical Electrochemical Characteristics of Poly(aminophenol) Films via CV

FeatureDescriptionSignificanceReference
Polymer Film FormationAdherent film forms on the electrode during potential cycling.Indicates successful electropolymerization. researchgate.netelectrochemsci.org
Redox PeaksOne or more pairs of anodic/cathodic peaks appear after polymerization.Corresponds to the oxidation/reduction of redox-active sites (e.g., phenoxazine) in the polymer. electrochemsci.orgd-nb.info
Scan Rate DependencePeak currents typically increase with the square root of the scan rate for diffusion-controlled processes.Provides insight into the kinetics of the electrode process. researchgate.net
pH DependenceRedox peak potentials often shift with pH.Indicates the involvement of protons in the redox reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical properties of materials at the interface between an electrode and an electrolyte. For polymers derived from 5,5'-Oxybis(2-aminophenol), such as poly(o-aminophenol) (POAP), EIS provides valuable information about charge transfer resistance, double-layer capacitance, and diffusion processes within the polymer film.

In studies of POAP films, EIS measurements have been instrumental in understanding the nature of the charging and discharging processes. The impedance spectra, often represented as Nyquist plots, can reveal changes in the polymer's conductivity and its interaction with the surrounding electrolyte under different potentials. For instance, the charge transfer resistance (Rct) at the polymer/electrolyte interface and the Warburg impedance, which is related to ion diffusion, are key parameters extracted from EIS data. These parameters are crucial for evaluating the performance of these materials in applications such as sensors and corrosion protection coatings. ethernet.edu.et

Research on related polybenzimidazole (PBI) systems, which share structural similarities with polymers of 5,5'-Oxybis(2-aminophenol), demonstrates the utility of EIS in characterizing membrane properties for fuel cell applications. EIS helps in determining the proton conductivity of PBI membranes doped with phosphoric acid, a critical factor for their efficiency. researchgate.net

The following table summarizes typical parameters obtained from EIS analysis of conductive polymer films:

ParameterDescriptionTypical Significance
Solution Resistance (Rs) Resistance of the electrolyte solution.Provides a baseline for the system's resistance.
Charge Transfer Resistance (Rct) Resistance to charge transfer at the electrode/polymer interface.Indicates the kinetics of the electrochemical reactions. Lower Rct suggests faster kinetics.
Double-Layer Capacitance (Cdl) Capacitance of the electrical double layer at the interface.Relates to the surface area and the nature of the interface.
Warburg Impedance (Zw) Impedance related to the diffusion of ions within the polymer film.Characterizes the mass transport properties of the polymer.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used to measure the oxidation and reduction potentials of electroactive species. For 5,5'-Oxybis(2-aminophenol) and its derivatives, DPV is employed to study their electrochemical behavior and to quantify their presence in a sample.

The electropolymerization of aminophenols, including isomers like ortho-, meta-, and para-aminophenol, has been studied using voltammetric techniques. derpharmachemica.com The position of the amino and hydroxyl groups significantly influences the electrochemical properties. derpharmachemica.com While specific DPV data for 5,5'-Oxybis(2-aminophenol) is not extensively detailed in the provided results, the principles of DPV applied to similar phenolic and aminic compounds are relevant. DPV can be used to determine the oxidation potential of the monomer, providing insights into the ease of polymerization and the stability of the resulting polymer.

In the context of metal-organic frameworks (MOFs) incorporating related ligands, DPV can be used to investigate the electrochemical activity of the framework, which is crucial for applications in electrocatalysis and sensing. acs.org

A hypothetical DPV analysis of 5,5'-Oxybis(2-aminophenol) might yield the following data:

ParameterDescriptionExpected Observation
Peak Potential (Ep) The potential at which the peak current is observed.Corresponds to the oxidation potential of the aminophenol groups.
Peak Current (Ip) The maximum current measured during the voltage pulse.Proportional to the concentration of the electroactive species.
Peak Width at Half-Height (W1/2) The width of the peak at half of its maximum current.Provides information about the reversibility of the electrochemical process.

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. For polymers and composites derived from 5,5'-Oxybis(2-aminophenol), SEM provides critical information about the structure of the synthesized materials.

In the study of poly(m-aminophenol) nanocompounds, SEM images revealed a flake-like morphology. derpharmachemica.com Similarly, for nanostructured polyamides derived from monomers containing ether linkages, SEM analysis showed spherical shapes with particle sizes in the range of 20-80 nm. researchgate.net These morphological details are crucial as they influence the material's properties, such as surface area and porosity, which are important for applications in catalysis and adsorption.

When used to analyze metal-organic frameworks (MOFs), SEM is used to investigate the morphology of the crystals and their composites with materials like graphene oxide. acs.orgacs.org The morphology of these composites is critical for their performance in gas storage and separation. acs.org

The table below illustrates the type of morphological data obtained from SEM analysis:

MaterialObserved MorphologySignificance
Poly(m-aminophenol) nanocompound derpharmachemica.comFlakesHigh surface area, potentially enhancing reactivity.
Chiral Nanostructured Polyamides researchgate.netSpherical particles (20-80 nm)Uniform particle size distribution can lead to predictable packing and properties.
Metal-Organic Frameworks (MOFs) acs.orgCrystalline structuresThe shape and size of crystals influence porosity and guest molecule accessibility.

Energy-Dispersive X-ray Spectrometry (EDX)

Energy-Dispersive X-ray Spectrometry (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the X-rays emitted from the sample when it is bombarded by an electron beam. EDX analysis of materials containing 5,5'-Oxybis(2-aminophenol) or its derivatives can confirm the presence and distribution of expected elements (Carbon, Nitrogen, Oxygen).

In the characterization of nanocomposites, such as those involving nano-TiO2 or graphene oxide, EDX is used to confirm the elemental composition and the successful incorporation of different components. science.gov For instance, in a study of nano-TiO2's effect on algae, TEM-EDX was used to confirm the presence of titanium within the algal cells. science.gov

When analyzing complex materials like metal-organic frameworks, EDX can verify the elemental composition, ensuring the correct metal ions and organic linkers have been incorporated into the structure. acs.org An adapted open-source Python library, HyperSpy, has been used for the detailed analysis and quantification of raw EDX data, highlighting the move towards more automated and precise elemental analysis. osti.gov

A typical EDX analysis for a polymer of 5,5'-Oxybis(2-aminophenol) would provide the following elemental data:

ElementExpected PresencePurpose of Analysis
Carbon (C) YesMajor component of the organic backbone.
Nitrogen (N) YesFrom the amino groups of the monomer.
Oxygen (O) YesFrom the hydroxyl and ether groups of the monomer.
Other elements As applicableTo detect impurities or the presence of other components in a composite material.

Computational Chemistry and Theoretical Modelling of 5,5 Oxybis 2 Aminophenol Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is instrumental in elucidating the structure, reactivity, and spectroscopic characteristics of molecules like 5,5'-Oxybis(2-aminophenol).

The electronic properties of 5,5'-Oxybis(2-aminophenol) are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

While specific DFT calculations for 5,5'-Oxybis(2-aminophenol) are not widely published, extensive research on its constituent monomer, 2-aminophenol (B121084), provides a strong basis for understanding its electronic nature. theaic.orgresearchgate.net In aminophenol isomers, the positions of the amino and hydroxyl groups significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, studies on aminophenol isomers have shown that the HOMO, Ionization Potential (IP), and O-H Bond Dissociation Energy (BDE) are correlated with electron or hydrogen donation capabilities. researchgate.net The 4-aminophenol (B1666318) isomer generally exhibits the lowest IP, making it the most reactive towards electron abstraction, while 2-aminophenol holds an intermediate position. researchgate.net

Table 1: Calculated Electronic Properties of Aminophenol Isomers (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Ionization Potential (kcal/mol)
2-Aminophenol-4.86-0.57161.09
3-Aminophenol-5.100.11166.29
4-Aminophenol-4.700.25157.44

Data sourced from DFT B3LYP/6-31G level calculations on aminophenol analogues. researchgate.net*

DFT calculations are crucial for predicting the reactivity of 5,5'-Oxybis(2-aminophenol). An electrostatic potential (ESP) map is a valuable tool that illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. rjpn.org In an ESP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. rjpn.org

For 5,5'-Oxybis(2-aminophenol), the ESP map is expected to show significant negative potential around the oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atoms of the amine groups, indicating these are the primary sites for electrophilic interactions. rjpn.org The aromatic protons and the amine hydrogens would exhibit positive potential.

Comparative analysis with structurally similar compounds provides further insights. For example, compared to its analogue 5,5'-Methylenebis(2-aminophenol), the oxygen bridge in 5,5'-Oxybis(2-aminophenol) is more electron-withdrawing than the methylene (B1212753) bridge. This suggests that 5,5'-Oxybis(2-aminophenol) has a lower electron density on its aromatic rings, resulting in reduced nucleophilicity compared to the methylene-bridged counterpart. This difference in electron density directly impacts the molecule's reactivity in reactions such as electrophilic substitution.

Theoretical simulations of spectroscopic properties like Infrared (IR) and UV-Visible (UV-Vis) spectra are essential for structural confirmation and analysis. DFT methods can accurately predict vibrational frequencies and electronic transitions. chemrxiv.org

Infrared (IR) Spectroscopy: Simulated IR spectra for 5,5'-Oxybis(2-aminophenol) would be based on calculating the harmonic vibrational frequencies from the optimized molecular geometry. theaic.orgchemrxiv.org The spectrum would be characterized by specific vibrational modes corresponding to its functional groups. Based on studies of 2-aminophenol, key peaks would include:

O-H and N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl and amino groups. researchgate.net

C=C Aromatic Stretching: Peaks around 1600 cm⁻¹.

C-O Phenolic and Ether Stretching: Vibrations typically found in the 1200-1300 cm⁻¹ range. The asymmetric C-O-C stretch of the ether linkage would be a distinctive feature.

N-H Bending: Vibrations around 1600 cm⁻¹.

Table 2: Characteristic Experimental IR Frequencies for 2-Aminophenol

Vibrational ModeFrequency (cm⁻¹)
O-H/N-H Stretching3302 and 3370
C=C Aromatic~1610
C-O Phenolic~1240

Data sourced from experimental FTIR spectra of 2-aminophenol. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The simulation of the UV-Vis spectrum involves calculating the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. Experimental spectra of 2-aminophenol show absorption maxima that can be influenced by the solvent. researchgate.netderpharmachemica.comresearchgate.net For 5,5'-Oxybis(2-aminophenol), the extended conjugation across the ether bridge would likely result in a bathochromic (red) shift of the absorption maxima compared to the 2-aminophenol monomer. Time-dependent DFT (TD-DFT) calculations are the standard method for simulating such electronic spectra.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.

MD simulations can explore the conformational landscape of 5,5'-Oxybis(2-aminophenol). A key structural feature is the diaryl ether linkage. Research comparing it to the methylene-bridged analogue, 5,5'-Methylenebis(2-aminophenol), reveals that the oxygen bridge in 5,5'-Oxybis(2-aminophenol) is significantly more rigid. The methylene bridge imparts greater conformational flexibility, which can enhance polymer processability.

MD simulations would quantify this rigidity by tracking the dihedral angles around the C-O-C ether bonds over time. The analysis of the potential energy surface associated with the rotation of these bonds would reveal high energy barriers, confirming a limited number of stable, low-energy conformations. This inherent rigidity is a critical factor in its use as a monomer for high-performance polymers.

Understanding how 5,5'-Oxybis(2-aminophenol) interacts with itself and with solvent molecules is crucial for predicting its solubility, crystallization behavior, and properties in condensed phases. MD simulations are ideally suited for this purpose.

The molecule contains multiple sites for hydrogen bonding: the hydroxyl and amine groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. A key difference from its methylene-bridged analog is the ether oxygen's ability to participate as a hydrogen bond acceptor. This capacity for extensive hydrogen bonding significantly influences its physical properties.

In Solution: MD simulations can model the solvation shell around the molecule, showing how solvent molecules (e.g., water, DMSO) form hydrogen bonds with the solute's functional groups.

In the Solid State: In the solid state, MD can be used to model the crystal packing and the network of intermolecular hydrogen bonds that stabilize the crystal lattice. These simulations can help predict crystal morphology and stability. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules would also play a significant role in the solid-state structure.

Monte Carlo (MC) Simulations

Adsorption Behavior and Surface Interactions

No specific studies employing Monte Carlo simulations to investigate the adsorption behavior and surface interactions of 5,5'-Oxybis(2-aminophenol) were found. Such simulations would be invaluable for understanding how this molecule arranges itself on various substrates, a key factor in applications such as surface coatings, adhesion, and the initial stages of polymerization on a surface.

Hypothetical Data Table for Illustrative Purposes:

If research were available, a data table from Monte Carlo simulations might look like the following, detailing the interaction energies of the molecule with a given surface.

Simulation ParameterValue
Adsorbate Molecule5,5'-Oxybis(2-aminophenol)
SubstrateGraphene
Temperature (K)298
Adsorption Energy (kcal/mol)Not Available
van der Waals Energy (kcal/mol)Not Available
Electrostatic Energy (kcal/mol)Not Available
Most Stable Adsorption OrientationNot Available

Advanced Computational Methods for Reaction Mechanisms

Transition State Analysis for Oxidative and Polymerization Reactions

Detailed quantum mechanical calculations, such as Density Functional Theory (DFT), are essential for mapping the energy landscapes of chemical reactions. For 5,5'-Oxybis(2-aminophenol), this would involve identifying the transition states for its oxidative degradation and, crucially, for the polycondensation reactions that lead to poly(o-hydroxyamide) and its subsequent cyclization to polybenzoxazole. No specific literature detailing the transition state energies or geometries for these reactions involving 5,5'-Oxybis(2-aminophenol) could be located.

Catalyst Design and Optimization through Computational Approaches

Computational methods are pivotal in modern catalyst design, allowing for the in-silico screening of potential catalysts to improve reaction rates and selectivity. In the context of 5,5'-Oxybis(2-aminophenol) polymerization, computational studies could predict the efficacy of various catalysts for the polycondensation step. However, specific research applying these computational approaches to design or optimize catalysts for the polymerization of this monomer is not present in the available literature.

Hypothetical Data Table for Illustrative Purposes:

A table summarizing findings from a hypothetical catalyst design study might include the following data.

Catalyst CandidateReaction StepActivation Energy Barrier (kcal/mol)Predicted Reaction Rate Enhancement
Catalyst APolyamidationNot AvailableNot Available
Catalyst BPolyamidationNot AvailableNot Available
Catalyst CCyclizationNot AvailableNot Available

Emerging Research Frontiers and Future Directions for 5,5 Oxybis 2 Aminophenol

Development of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of aromatic diamines, including the precursors to 5,5'-Oxybis(2-aminophenol), often involves multi-step processes that utilize harsh reagents and generate significant waste. Current research is actively pursuing more sustainable and eco-friendly alternatives, guided by the principles of green chemistry. nih.gov

A primary focus is the reduction of nitroaromatic compounds, a key step in the formation of aromatic amines. wikipedia.org Conventional methods often rely on reagents like iron in acidic media or catalytic hydrogenation with noble metals, which can be costly and environmentally taxing. wikipedia.orggoogle.com Modern approaches are exploring more benign and efficient catalytic systems. Key areas of development include:

Catalytic Transfer Hydrogenation (CTH): This method uses molecules like formic acid, ammonium (B1175870) formate, or alcohols as hydrogen donors in the presence of a catalyst, such as palladium on carbon (Pd/C). rsc.org This technique can often be performed under milder conditions and avoids the direct use of high-pressure hydrogen gas. rsc.org

Novel Catalysts: Research is underway to develop less expensive and more selective catalysts. rsc.org This includes using earth-abundant metals like iron and exploring novel catalyst supports, such as phosphorous-doped carbon nanotubes (P-CNTs), which have shown high selectivity for reducing nitro groups without affecting other functional groups. rsc.org

Green Solvents and Conditions: A significant push is being made to replace toxic organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. bibliotekanauki.plresearchgate.net Microwave-assisted synthesis and ultrasonication are also being employed to reduce reaction times and energy consumption. bibliotekanauki.plresearchgate.net For example, the synthesis of certain diamines has been achieved with high yields in water, eliminating the need for acid catalysts and hazardous solvents. researchgate.net

The ultimate goal is to develop a synthetic route that is not only efficient in terms of yield but also minimizes waste, reduces energy consumption, utilizes renewable feedstocks where possible, and avoids toxic substances, aligning with the 12 principles of green chemistry. nih.gov

Exploration of Advanced Functional Materials Based on 5,5'-Oxybis(2-aminophenol)

5,5'-Oxybis(2-aminophenol) is a valuable monomer for synthesizing a variety of high-performance polymers. Its unique structure, featuring a flexible ether linkage and reactive amine and hydroxyl groups, imparts desirable properties to the resulting materials, such as thermal stability, solubility, and specific optical or electronic characteristics.

Current research is focused on leveraging these properties to create advanced functional materials, including:

Polyimides (PIs): These polymers are known for their exceptional thermal and chemical resistance. The incorporation of the ether linkage from 5,5'-Oxybis(2-aminophenol) can enhance the processability of polyimides by improving their solubility in organic solvents without significantly compromising their thermal stability.

Polybenzoxazoles (PBOs): PBOs are another class of thermally stable polymers with excellent mechanical properties. The ortho-aminophenol structure of 5,5'-Oxybis(2-aminophenol) is an ideal precursor for forming the oxazole (B20620) ring, leading to polymers with high performance characteristics suitable for aerospace and electronics applications.

Polyurethanes (PUs): Greener, non-isocyanate routes to polyurethanes are being explored. acs.org Aromatic diamines are key starting materials in oxidative carbonylation processes that use sources like CO2-based methyl formate, providing a potential phosgene-free pathway to polyurethane precursors. rsc.org

The table below summarizes the properties of some polymers synthesized using aromatic diamine monomers, illustrating the potential performance of materials derived from 5,5'-Oxybis(2-aminophenol).

Polymer TypeMonomer(s)Key PropertiesPotential Applications
PolyimideAromatic Diamine, DianhydrideHigh thermal stability, chemical resistance, good mechanical properties.Aerospace components, flexible electronics, gas separation membranes.
PolybenzoxazoleBis(o-aminophenol)Excellent tensile strength and modulus, high thermal and oxidative stability.Protective coatings, high-strength fibers, composite matrices.
PolyurethaneAromatic Diamine, Methyl FormateVersatile mechanical properties, abrasion resistance.Foams, elastomers, coatings.

This table presents generalized data for polymer classes to illustrate the potential of 5,5'-Oxybis(2-aminophenol) as a monomer.

Mechanistic Studies of Complex Chemical Transformations and Catalytic Processes

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic processes. For the synthesis and polymerization of 5,5'-Oxybis(2-aminophenol), researchers are investigating the intricate pathways of key transformations.

One of the most studied reactions is the catalytic reduction of dinitro precursors to diamines. It is generally accepted that this reduction can proceed through different pathways, including a direct route and a condensation route, which involves intermediates like nitroso and azoxy compounds. rsc.org The specific pathway can be influenced by the catalyst, the reducing agent, and the reaction conditions. rsc.org

Mechanistic studies in this area focus on:

Adsorption and Electron Transfer: In heterogeneous catalysis, the reaction begins with the adsorption of the nitroaromatic compound and the reducing agent (e.g., H₂ or a hydrogen donor) onto the catalyst surface. The efficiency of electron transfer from the reducing agent to the nitro compound, mediated by the catalyst, is a critical factor influencing the reaction rate. rsc.org

Intermediate Identification: Advanced spectroscopic and analytical techniques are used to identify transient intermediates formed during the reaction. This provides direct evidence for the proposed mechanistic steps and helps in understanding how byproducts are formed.

Catalyst Deactivation: Understanding why a catalyst loses its activity over time is essential for industrial applications. Studies may focus on issues like metal leaching, surface poisoning, or structural changes in the catalyst during the reaction.

For polymerization reactions involving 5,5'-Oxybis(2-aminophenol), mechanistic studies help in controlling the polymer's molecular weight, structure, and properties. For instance, in the formation of polybenzoxazoles, understanding the cyclization process is key to achieving a high degree of conversion and ensuring the desired thermal and mechanical properties of the final polymer.

Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental work is accelerating research in this field. Theoretical methods, such as Density Functional Theory (DFT), provide insights into molecular structures, reaction energetics, and spectroscopic properties that can be difficult to obtain through experiments alone.

This integrated approach is being applied to:

Predict Reaction Pathways: Computational chemistry can be used to model the energy profiles of different potential reaction mechanisms for the synthesis of 5,5'-Oxybis(2-aminophenol). This helps researchers identify the most likely pathway and design experiments to favor it, potentially increasing yield and reducing byproducts.

Understand Monomer and Polymer Properties: Theoretical calculations can predict the geometry, electronic structure, and properties of both the 5,5'-Oxybis(2-aminophenol) monomer and the resulting polymers. For example, modeling can help predict the thermal stability, solubility, and even the optical properties of new polymer structures before they are synthesized, saving significant time and resources.

Interpret Experimental Data: Computational methods are invaluable for interpreting complex experimental data, such as NMR and IR spectra. By calculating the theoretical spectra of proposed structures and intermediates, researchers can confirm their experimental observations with greater confidence.

The combination of these methodologies provides a powerful toolkit for the rational design of new materials and synthetic processes, moving beyond trial-and-error experimentation towards a more predictive and efficient scientific approach.

Sustainable Chemistry and Green Synthesis Initiatives Related to Bis(aminophenols)

The principles of sustainable chemistry are becoming a central theme in the research and production of bis(aminophenols) and their derivatives. nih.gov These initiatives aim to reduce the environmental footprint of chemical manufacturing from start to finish. rasayanjournal.co.in

Key aspects of these green initiatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov The reduction of dinitro compounds to diamines is inherently atom-economical if the reaction proceeds with high selectivity.

Use of Renewable Feedstocks: While many aromatic compounds are currently derived from petrochemicals, long-term research aims to source them from renewable biomass. acs.org For example, there is interest in producing key chemical intermediates like phenols from lignin, a component of wood. acs.org

Safer Chemical Design: This principle involves designing chemical products to be effective yet have little or no toxicity. In the context of polymers derived from bis(aminophenols), this could mean creating materials that are biocompatible or that degrade into non-harmful substances at the end of their lifecycle. nih.gov

Catalysis: The use of highly selective and reusable catalysts is a cornerstone of green chemistry. nih.gov Catalytic reactions reduce the need for stoichiometric reagents, which often generate large amounts of waste. rsc.org Research into recoverable and recyclable catalysts, including heterogeneous catalysts and nanocatalysts, is particularly active. rsc.org

The table below highlights several green chemistry approaches being applied to the synthesis of aromatic amines, which are relevant to the production of 5,5'-Oxybis(2-aminophenol).

Green Chemistry ApproachDescriptionExample
Alternative Solvents Replacing volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids.Performing reactions in an aqueous medium to reduce pollution and simplify product isolation. researchgate.net
Microwave/Ultrasound Assistance Using alternative energy sources to accelerate reactions and reduce thermal energy consumption. bibliotekanauki.plMicrowave-assisted synthesis of heterocyclic compounds in minutes instead of hours. researchgate.net
Catalytic Reduction Employing catalysts to enable reactions with higher selectivity and under milder conditions.Using a Pd/C catalyst for the transfer hydrogenation of nitroarenes with formic acid. rsc.org
Solvent-Free Reactions Conducting reactions by grinding solid reactants together (mechanochemistry) or in a melt.Ball milling of reactants to produce a desired product without any solvent, reducing waste. nih.gov

These initiatives are not only driven by environmental concerns but also by economic incentives, as they can lead to more efficient, safer, and less costly chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 5,5'-Oxybis(2-aminophenol) in laboratory settings?

  • Methodological Answer: The synthesis typically involves oxidative coupling of 2-aminophenol derivatives under controlled pH and temperature. Catalysts such as metal oxides or enzymatic systems (e.g., laccases) can enhance reaction efficiency. Solvent selection (e.g., aqueous or polar aprotic solvents) and inert atmospheres are critical to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing 5,5'-Oxybis(2-aminophenol)?

  • Methodological Answer:

  • FTIR: Identifies functional groups (e.g., hydroxyl, amine) through O–H and N–H stretching (3200–3500 cm⁻¹) and aromatic C=C vibrations (1500–1600 cm⁻¹).
  • ¹H/¹³C NMR: Confirms molecular structure via proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbon connectivity.
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • XRD: Assesses crystallinity if the compound forms stable crystals .

Q. What are the primary safety considerations when handling 5,5'-Oxybis(2-aminophenol)?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
  • Storage: Keep in airtight containers away from heat sources (≤50°C) and moisture to prevent decomposition .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What are the solubility properties of 5,5'-Oxybis(2-aminophenol) in common organic solvents?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., methanol, ethanol). Solubility tests should be conducted incrementally with sonication to achieve saturation .

Advanced Research Questions

Q. How can researchers optimize the yield of 5,5'-Oxybis(2-aminophenol) in condensation reactions under varying pH conditions?

  • Methodological Answer:

  • pH Control: Maintain pH 7–9 to stabilize the amine groups while minimizing oxidation.
  • Catalyst Screening: Test transition metals (e.g., Cu²⁺) or biocatalysts for regioselective coupling.
  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. What strategies can resolve contradictions in thermal stability data reported for 5,5'-Oxybis(2-aminophenol)-based polymers?

  • Methodological Answer:

  • TGA-DSC: Perform thermogravimetric analysis under nitrogen/air to compare decomposition profiles.
  • Post-Decomposition Analysis: Use GC-MS to identify volatile byproducts and validate degradation mechanisms.
  • Replicate Studies: Cross-check experimental conditions (e.g., heating rate, sample mass) to isolate variables .

Q. How does the incorporation of 5,5'-Oxybis(2-aminophenol) into metal-organic frameworks (MOFs) affect their gas adsorption properties?

  • Methodological Answer:

  • Ligand Design: The oxybis bridge enhances structural rigidity, creating microporous channels.
  • Gas Sorption Tests: Measure CO₂, CH₄, or H₂ uptake at varying pressures using volumetric analyzers.
  • Surface Area Analysis: Compare BET surface areas of MOFs with/without the ligand to assess porosity improvements .

Q. What experimental approaches analyze the electronic effects of substituents on the reactivity of 5,5'-Oxybis(2-aminophenol) in polymerization?

  • Methodological Answer:

  • DFT Calculations: Model electron density distribution to predict reactive sites.
  • Substituent Variation: Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) and monitor polymerization rates via FTIR or GPC.
  • Kinetic Studies: Use stopped-flow techniques to measure initiation/propagation rates .

Q. What are the best practices for long-term storage of 5,5'-Oxybis(2-aminophenol) to prevent degradation?

  • Methodological Answer:

  • Desiccants: Store with silica gel in amber glass vials to block light and moisture.
  • Temperature Control: Maintain at 4°C in climate-controlled environments.
  • Periodic Testing: Reassess purity via NMR or HPLC every 6–12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.